molecular formula C7H10BNO2 B12868419 (3-Ethylpyridin-4-yl)boronic acid

(3-Ethylpyridin-4-yl)boronic acid

Katalognummer: B12868419
Molekulargewicht: 150.97 g/mol
InChI-Schlüssel: DUMKDZQXLTZFAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Ethylpyridin-4-yl)boronic acid: 4-(3-Ethylpyridin-4-yl)benzeneboronic acid , is an organic compound containing a boron atom attached to a pyridine ring. Its chemical formula is C₇H₁₀BNO₂. Boronic acids are versatile compounds widely used in organic synthesis and medicinal chemistry due to their unique reactivity and ability to form stable complexes with Lewis bases.

Vorbereitungsmethoden

Hydroboration: The most common synthetic route for (3-Ethylpyridin-4-yl)boronic acid involves hydroboration of the corresponding alkene precursor. Alkenylboranes or catechol boronic esters can be obtained through the hydroboration of terminal alkynes. by the 1990s, boronic acids became the reagents of choice, especially for aryl couplings, due to their enhanced reactivity and high atom economy .

Analyse Chemischer Reaktionen

(3-Ethylpyridin-4-yl)boronic acid: participates in various chemical reactions:

    Suzuki–Miyaura Coupling: It is a key reaction for forming carbon–carbon bonds. In this process, boronic acids react with aryl or vinyl halides in the presence of a palladium catalyst to yield biaryl or vinylarene products.

    Oxidation and Reduction: Boronic acids can undergo oxidation to form boronic esters or reduction to form boranes.

    Substitution Reactions: They can undergo nucleophilic substitution reactions, such as halogenation or Suzuki–Miyaura coupling.

Common reagents include palladium catalysts, bases (such as potassium carbonate), and solvents (e.g., DMF, THF).

Wissenschaftliche Forschungsanwendungen

(3-Ethylpyridin-4-yl)boronic acid: finds applications in:

    Medicinal Chemistry: As a building block for drug discovery, especially in designing kinase inhibitors.

    Materials Science: For functionalized polymers, sensors, and OLED materials.

    Catalysis: In cross-coupling reactions and asymmetric synthesis.

Wirkmechanismus

The exact mechanism of action for this compound depends on its specific application. its boron center likely plays a crucial role in binding to target molecules or enzymes, affecting their function.

Vergleich Mit ähnlichen Verbindungen

(3-Ethylpyridin-4-yl)boronic acid: can be compared with other boronic acids, such as phenylboronic acid or alkenylboranes. Its uniqueness lies in the ethyl substitution on the pyridine ring.

Eigenschaften

Molekularformel

C7H10BNO2

Molekulargewicht

150.97 g/mol

IUPAC-Name

(3-ethylpyridin-4-yl)boronic acid

InChI

InChI=1S/C7H10BNO2/c1-2-6-5-9-4-3-7(6)8(10)11/h3-5,10-11H,2H2,1H3

InChI-Schlüssel

DUMKDZQXLTZFAE-UHFFFAOYSA-N

Kanonische SMILES

B(C1=C(C=NC=C1)CC)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.